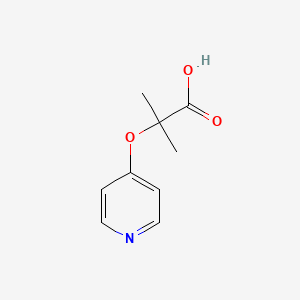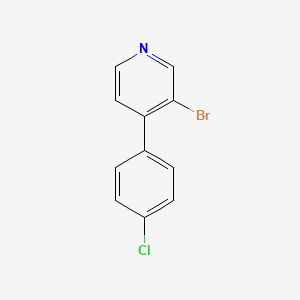
3-Bromo-4-(4-chlorophenyl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the bromination of 4-(4-chlorophenyl)pyridine. Detailed synthetic routes and reaction conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-(4-chlorophenyl)pyridine consists of a pyridine ring substituted with bromine and a chlorophenyl group. The arrangement of atoms and bond angles can be visualized using computational methods .
Chemical Reactions Analysis
This compound may participate in various chemical reactions, including substitution, coupling, and cyclization reactions. Investigating its reactivity with different reagents and functional groups is essential for understanding its versatility .
Physical And Chemical Properties Analysis
Scientific Research Applications
Arylation and Electronic Properties : Nazeer et al. (2020) explored the arylation of 2-bromo-4-chlorophenyl-2-bromobutanoate via a Pd-catalyzed Suzuki cross-coupling reaction, which is relevant to 3-Bromo-4-(4-chlorophenyl)pyridine. This study also investigated the electronic and non-linear optical properties of the synthesized compounds through Density Functional Theory (DFT) studies (Nazeer et al., 2020).
Corrosion Inhibition : Saady et al. (2021) evaluated the performance of imidazo[4,5-b] pyridine derivatives, closely related to 3-Bromo-4-(4-chlorophenyl)pyridine, as inhibitors against mild steel corrosion. Their findings were supported by various spectroscopic and computational methods, highlighting the potential application in corrosion science (Saady et al., 2021).
Nonlinear Optical Properties : Menezes and Jayarama (2014) studied the nonlinear optical (NLO) materials with organic compounds structurally related to 3-Bromo-4-(4-chlorophenyl)pyridine. They focused on the thermal and optical properties of these materials, which are essential for industrial applications such as frequency doubling of diode lasers (Menezes & Jayarama, 2014).
Organometallic Complexes and Luminescent Properties : Xu et al. (2014) synthesized cyclopalladated and cyclometalated iridium(III) complexes using 2-(4-bromophenyl)pyridine, which is structurally similar to 3-Bromo-4-(4-chlorophenyl)pyridine. They explored the luminescent properties of these complexes, potentially useful for optoelectronic applications (Xu et al., 2014).
Antimicrobial Activity : Sivakumar et al. (2021) investigated the antimicrobial activity of a compound structurally related to 3-Bromo-4-(4-chlorophenyl)pyridine. Their study involved molecular docking and spectroscopic analysis to understand the interactions and efficacy of the compound against microbial agents (Sivakumar et al., 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-bromo-4-(4-chlorophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClN/c12-11-7-14-6-5-10(11)8-1-3-9(13)4-2-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERVDTADAZZTBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NC=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618068 | |
| Record name | 3-Bromo-4-(4-chlorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(4-chlorophenyl)pyridine | |
CAS RN |
335642-99-4 | |
| Record name | 3-Bromo-4-(4-chlorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde](/img/structure/B1612665.png)
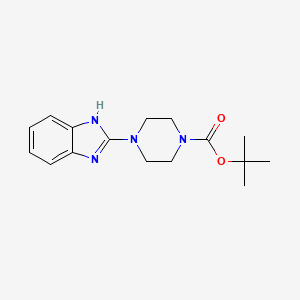
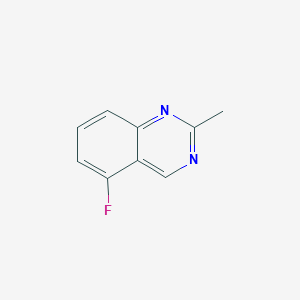
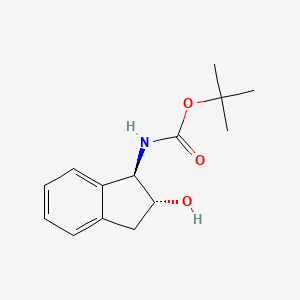
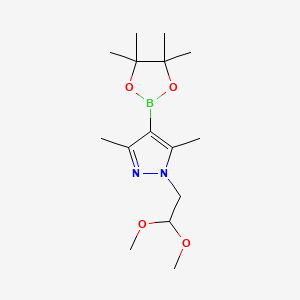

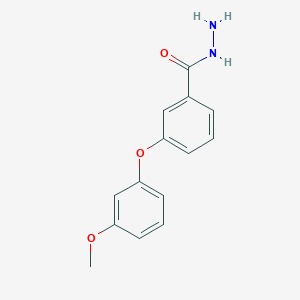
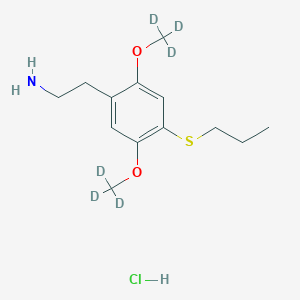
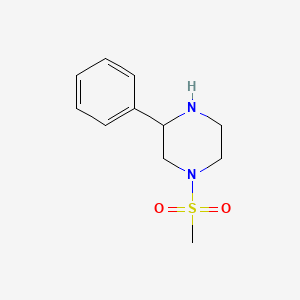
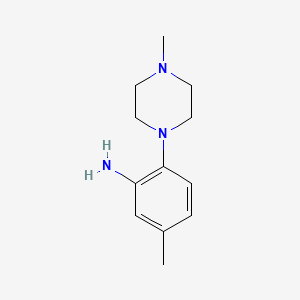
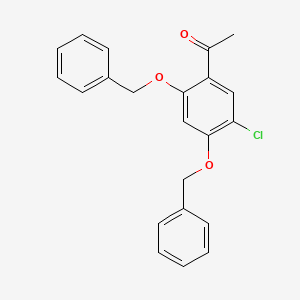
![2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1612684.png)

